(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid
Description
Chemical Identity and Fundamental Properties
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid, identified by Chemical Abstracts Service number 51894-47-4, represents a sophisticated organic compound belonging to the pyrazole carboxylic acid family. The compound exhibits a molecular formula of C14H16N2O2 with a precisely calculated molecular weight of 244.29 grams per mole. This molecular composition reflects the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical properties and reactivity patterns.
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]acetic acid, which provides a complete description of its structural organization. The compound exists under several synonymous designations, including this compound and [3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]acetic acid, reflecting different nomenclature conventions used in chemical literature. These alternative names demonstrate the systematic approach to chemical nomenclature while maintaining consistency across different databases and research publications.
The compound's classification as a pyrazole derivative places it within a significant class of nitrogen-containing heterocyclic compounds known for their diverse chemical properties and biological activities. The presence of both the pyrazole ring system and the carboxylic acid functional group creates a bifunctional molecule capable of participating in various chemical transformations and interactions. This dual functionality contributes to its versatility in synthetic chemistry applications and its potential for forming complex molecular architectures.
Properties
IUPAC Name |
2-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-4-5-7-13(9)16-11(3)12(8-14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENHSAYZLBLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(o-tolyl)pyrazole Core
- Starting Materials: o-Tolylhydrazine and acetylacetone or related β-diketones are reacted to form the pyrazole ring.
- Reaction Conditions: Typically, reflux in ethanol or acetic acid under acidic or neutral conditions for several hours.
- Mechanism: The hydrazine attacks the β-diketone, forming a hydrazone intermediate, which cyclizes to the pyrazole ring with methyl groups at positions 3 and 5.
Introduction of the Acetic Acid Side Chain at C-4
- Method 1: Alkylation of Pyrazole at C-4
The pyrazole intermediate is subjected to alkylation with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions to introduce the acetic acid side chain at the 4-position. - Method 2: Vilsmeier-Haack Formylation Followed by Oxidation
The pyrazole ring can be formylated at C-4 using Vilsmeier-Haack reagents (POCl3/DMF), yielding a formyl-pyrazole intermediate. Subsequent oxidation of the aldehyde to the carboxylic acid provides the acetic acid substituent.
Purification and Characterization
- Purification is commonly achieved by recrystallization from ethanol or column chromatography.
- Characterization techniques include IR spectroscopy (to confirm carboxylic acid and pyrazole functionalities), ^1H and ^13C NMR spectroscopy (to verify substitution patterns), mass spectrometry, and elemental analysis.
Representative Experimental Procedure (Adapted from Related Pyrazole Syntheses)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | o-Tolylhydrazine (1 eq), acetylacetone (1 eq), ethanol, reflux 6-12 h | Formation of 1-(o-tolyl)-3,5-dimethylpyrazole | Isolated as solid after cooling and filtration |
| 2 | Pyrazole intermediate, bromoacetic acid (1.2 eq), base (e.g., K2CO3), DMF, 60-80 °C, 8 h | Alkylation at C-4 to introduce acetic acid side chain | Purified by recrystallization; yield ~70-85% |
| 3 | Alternatively, Vilsmeier-Haack formylation: POCl3, DMF, 60-70 °C, 5 h; then oxidation with KMnO4 or Ag2O | Formylation at C-4 followed by oxidation to acetic acid | Yields vary; requires careful monitoring by TLC |
Research Findings and Optimization Notes
- The choice of hydrazine derivative is critical for regioselective N-1 substitution with the o-tolyl group.
- Reaction monitoring by thin-layer chromatography (TLC) is essential to ensure complete conversion at each step.
- Use of mild bases and controlled temperatures during alkylation prevents side reactions such as over-alkylation or ring opening.
- Vilsmeier-Haack formylation is a versatile method for functionalizing the pyrazole ring but requires careful handling of reagents and neutralization steps.
- Purity and structural confirmation are routinely validated by NMR and IR spectroscopy, with characteristic signals for methyl groups, aromatic protons, pyrazole ring, and carboxylic acid functionalities.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct condensation of o-tolylhydrazine with β-diketone + alkylation with haloacetic acid | o-Tolylhydrazine, acetylacetone, bromoacetic acid, base | Reflux in ethanol/DMF, 6-12 h | Straightforward, good yields | Requires careful control of alkylation step |
| Vilsmeier-Haack formylation + oxidation | POCl3, DMF, KMnO4 or Ag2O | 60-70 °C, 5 h + oxidation | Allows selective functionalization | Handling of corrosive reagents, multi-step |
Chemical Reactions Analysis
Core Reactivity of the Pyrazole Ring
The pyrazole ring serves as the central scaffold, with substituents influencing its electronic and steric properties. Key reaction types include:
1.1. Electrophilic Substitution Reactions
The pyrazole ring exhibits regioselective electrophilic substitution at the 4-position due to electron-donating methyl groups at positions 3 and 5. Reactions include:
-
Nitration : Nitration occurs preferentially at the 4-position under mild acidic conditions (e.g., HNO₃/H₂SO₄), yielding nitro derivatives .
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Halogenation : Chlorination or bromination proceeds via electrophilic attack, producing 4-halo derivatives .
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 4-Nitro derivative | 78 | |
| Bromination | Br₂/FeCl₃ | RT, 1h | 4-Bromo derivative | 85 |
1.2. Cyclocondensation Reactions
The pyrazole ring participates in cyclocondensation with carbonyl compounds to form fused heterocycles. For example:
Reactivity of the Acetic Acid Side Chain
The acetic acid moiety enables classical carboxylic acid transformations:
2.1. Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis produces esters:
| Alcohol | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | 4h | 92 |
| Ethanol | HCl | 60°C | 6h | 88 |
2.2. Amide Formation
Coupling with amines via carbodiimide-mediated reactions yields amides. For example:
Functionalization of the o-Tolyl Group
The ortho-tolyl substituent undergoes aromatic electrophilic substitution:
3.1. Sulfonation
Treatment with fuming sulfuric acid introduces sulfonic acid groups at the para position relative to the methyl group.
3.2. Friedel-Crafts Alkylation
The electron-rich aromatic ring reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of AlCl₃ to form ethyl-substituted derivatives.
Oxidation and Reduction Reactions
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Oxidation : The acetic acid side chain resists oxidation, but the pyrazole methyl groups can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate .
Metal Complexation
The compound acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) via the pyrazole nitrogen and carboxylate oxygen. These complexes exhibit enhanced stability and potential catalytic activity.
Stability Under Synthetic Conditions
Scientific Research Applications
Medicinal Chemistry
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is being explored for its potential as a therapeutic agent. Research indicates that pyrazole derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties.
A study demonstrated the synthesis of novel pyrazole derivatives that showed significant cytotoxic effects against carcinoma cell lines. The synthesized compounds were compared to Cisplatin, a standard chemotherapy drug, indicating promising results in terms of lower toxicity and higher efficacy against liver and lung cancer cells .
Agricultural Applications
The compound has been identified as a potential herbicide, fungicide, and insecticide. Its effectiveness in these roles is attributed to its ability to inhibit specific biological pathways in pests and pathogens, making it a candidate for development in agricultural chemistry .
One-Pot Synthesis Approach
Recent studies have reported efficient one-pot synthesis methods for pyrazole derivatives using this compound as a precursor. This method simplifies the synthesis process and reduces the need for multiple reaction steps, making it more cost-effective and environmentally friendly .
Reaction with Other Compounds
The compound can react with various substrates to form derivatives with enhanced biological activity. For instance, reactions with ethyl cyanoacetate or α-haloketones have produced compounds with improved cytotoxic profiles against cancer cell lines .
Mechanism of Action
The mechanism by which (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid Derivatives
describes a derivative with an indole-ester substituent:
- Structure: 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
- Molecular Formula : C₂₅H₂₅N₅O₄
- Key Differences : The N1 phenyl group and additional indole-ester moiety create a larger, more complex structure. This increases molecular weight (~439.5 g/mol ) and introduces hydrogen-bonding sites, likely enhancing biological target affinity but reducing membrane permeability .
Modifications to the Acetic Acid Moiety
Ethyl 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetate
- Molecular Formula : C₉H₁₄N₂O₂
- Key Differences: The carboxylic acid (-COOH) is replaced by an ethyl ester (-COOEt). This modification increases lipophilicity (logP) and may improve bioavailability in non-polar environments. However, ester derivatives are typically prodrugs requiring hydrolysis for activation .
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic Acid
- Molecular Formula : C₉H₁₄N₂O₂
- Key Differences: An isopropyl group replaces one methyl group at position 3 of the pyrazole.
Sulfonyl and Azo Functionalization
{(3,5-Dimethylphenyl)[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic Acid
- Molecular Formula : C₁₅H₁₉N₃O₄S
- Molecular Weight : 337.39 g/mol
- Key Differences : A sulfonyl bridge connects a dimethylphenyl group to the pyrazole-acetic acid core. This polar functional group enhances acidity (due to electron-withdrawing effects) and may improve binding to metal ions or basic residues in proteins.
(E)-2-(3,5-Dimethyl-4-(Phenyldiazenyl)-1H-pyrazol-1-yl)acetic Acid
- Molecular Formula : C₁₃H₁₄N₄O₂
- Molecular Weight : 258.28 g/mol
- The azo linkage may also confer redox activity.
Structural and Functional Implications
Molecular Weight and Solubility
Estimated based on parent compound + *o-tolyl (C₇H₇, ~91 g/mol).
Electronic Effects
- Electron-Withdrawing Groups (e.g., sulfonyl, azo) : Decrease electron density, stabilizing negative charges (e.g., deprotonated -COOH) and altering acidity .
Biological Activity
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure that combines a pyrazole ring with a tolyl group and an acetic acid moiety, which may enhance its lipophilicity and influence its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₆N₂O₂, with a molecular weight of 244.3 g/mol. The structural features include:
- Pyrazole Ring : A five-membered heterocycle known for various biological activities.
- Tolyl Group : An aromatic substituent that may enhance interaction with biological receptors.
- Acetic Acid Moiety : Contributes to the compound's solubility and potential reactivity.
Biological Activities
Preliminary studies indicate that this compound may possess several significant biological activities:
- Anti-inflammatory Activity : Similar to other pyrazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Research has shown that certain pyrazole derivatives exhibit selective COX-2 inhibition, suggesting potential as anti-inflammatory agents .
- Antimicrobial Activity : In vitro evaluations have demonstrated that related pyrazole compounds can exhibit antimicrobial properties against various pathogens. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against bacteria such as Staphylococcus aureus .
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of cellular processes, influencing inflammation and microbial resistance.
Table 1: Summary of Biological Activities
Case Studies
Recent investigations into the biological activity of pyrazole derivatives have highlighted the efficacy of compounds similar to this compound:
- In Vitro Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties, revealing significant activity against Gram-positive and Gram-negative bacteria. The compound with the closest structural similarity to this compound demonstrated MIC values indicating strong bactericidal effects .
- Anti-inflammatory Studies : In experiments involving carrageenan-induced edema in rats, certain pyrazole derivatives exhibited substantial anti-inflammatory effects, suggesting that modifications to the pyrazole structure can enhance therapeutic potential .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis strategies. These methods may include:
- Cyclization of hydrazine derivatives with 1,3-diketones.
- Functional group modifications to introduce the acetic acid moiety.
These synthetic routes allow for the exploration of new chemical reactions and the development of analogs with improved biological profiles .
Q & A
Q. What are the key spectroscopic characteristics for verifying the structural integrity of (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid?
- Methodological Answer : Structural verification requires a combination of spectroscopic techniques:
- 1H NMR : Peaks at δ 8.16 (s, 1H, pyrazole-H) and δ 3.50–3.70 (m, 2H, acetic acid CH₂) confirm the pyrazole core and acetic acid moiety. Aromatic protons from the o-tolyl group appear as multiplets in δ 6.80–7.50 .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of acetic acid), ~1600 cm⁻¹ (C=N of pyrazole), and ~1250 cm⁻¹ (C-O) are critical for functional group identification .
- Mass Spectrometry : The molecular ion peak at m/z 154.17 (M⁺) matches the calculated molecular weight (C₁₄H₁₆N₂O₂) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Two predominant methods are used:
- Cyclocondensation : Reacting 3,5-dimethylpyrazole-4-carbaldehyde with o-toluidine under acidic conditions (e.g., acetic acid, reflux) yields the pyrazole core. Subsequent alkylation with chloroacetic acid introduces the acetic acid moiety .
- Multi-step Functionalization : Starting from pre-synthesized pyrazole derivatives, the acetic acid group is introduced via nucleophilic substitution using bromoacetic acid in DMF with K₂CO₃ as a base .
Q. How does the steric hindrance from the o-tolyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The ortho-methyl group on the phenyl ring introduces steric hindrance, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL). Reactivity in nucleophilic substitution reactions is also diminished, requiring catalysts like DMAP or elevated temperatures (80–100°C) for efficient derivatization .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between computational predictions and observed bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across a concentration gradient (e.g., 0.1–100 μM) to validate computational IC₅₀ predictions. Discrepancies may arise from off-target interactions not modeled in silico .
- Metabolite Profiling : Use LC-MS to identify metabolites that may enhance or inhibit bioactivity. For example, hydroxylation at the pyrazole ring can alter binding affinity to target enzymes .
Q. How can density functional theory (DFT) models predict the compound’s behavior in nucleophilic environments?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and frontier molecular orbitals. The electrophilicity index (ω) and Fukui functions identify reactive sites:
- The acetic acid carbonyl carbon (C=O) is the primary electrophilic center (f⁻ > 0.25), prone to nucleophilic attack .
- Solvent effects (e.g., polarizable continuum models) refine predictions for reaction kinetics in aqueous vs. non-polar media .
Q. What are the challenges in designing stable formulations for in vivo studies of this compound?
- Methodological Answer :
- pH-Dependent Stability : The acetic acid group undergoes pH-sensitive hydrolysis. Formulate at pH 6.5–7.4 (phosphate buffer) to minimize degradation .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life. Stability studies (40°C/75% RH, 6 months) confirm <5% degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Replace the o-tolyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets.
- Kinetic Assays : Measure Kᵢ values against target enzymes (e.g., COX-2) using fluorescence polarization. Derivatives with a para-fluoro substituent show 10-fold selectivity over COX-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
